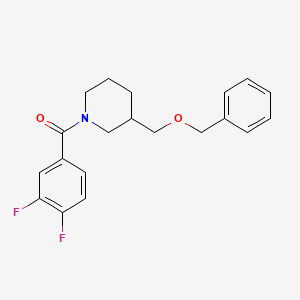
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzyloxy group, and a difluorophenyl moiety
Mécanisme D'action
Mode of Action
It is known that the compound contains a piperidine ring, which is a common structural motif in many bioactive molecules . The presence of this motif suggests that the compound may interact with biological targets in a similar manner to other piperidine-containing compounds.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with benzyl chloride to form the benzyloxy derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyloxy group can be oxidized to form a benzyloxy derivative.
Reduction: : The difluorophenyl group can be reduced to form a difluorophenyl derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzyloxy derivatives.
Reduction: : Difluorophenyl derivatives.
Substitution: : Substituted piperidines.
Applications De Recherche Scientifique
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: : Its unique properties may be exploited in the development of new industrial chemicals and processes.
Comparaison Avec Des Composés Similaires
(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: can be compared to other similar compounds, such as:
Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.
Fluorinated phenyl compounds: : These compounds contain fluorine atoms on the phenyl ring, which can affect their reactivity and properties.
Benzyloxy derivatives: : These compounds have a benzyloxy group attached to various core structures.
The uniqueness of This compound lies in its combination of the piperidine ring, benzyloxy group, and difluorophenyl moiety, which together confer specific chemical and biological properties.
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMLAMRGEHTBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














